2-Amino-2-(2-{4-[(11-fluoroundecyl)oxy]phenyl}ethyl)propane-1,3-diol
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Overview
Description
2-Amino-2-(2-{4-[(11-fluoroundecyl)oxy]phenyl}ethyl)propane-1,3-diol is a synthetic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by the presence of an amino group, a phenyl ring substituted with a fluoroundecyl group, and a propane-1,3-diol backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-{4-[(11-fluoroundecyl)oxy]phenyl}ethyl)propane-1,3-diol typically involves multiple steps, starting from commercially available precursors. The amino group is chemo-selectively reacted with a diverse set of electrophiles to result in functional diol intermediates . These intermediates are then subjected to further reactions to introduce the fluoroundecyl group and complete the synthesis of the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2-{4-[(11-fluoroundecyl)oxy]phenyl}ethyl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the amino group and the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include factors such as temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
2-Amino-2-(2-{4-[(11-fluoroundecyl)oxy]phenyl}ethyl)propane-1,3-diol has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as multiple sclerosis.
Pharmacology: It is used in pharmacokinetic studies to understand its distribution, metabolism, and excretion in the body.
Industry: It may be used in the development of new materials and chemical products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Amino-2-(2-{4-[(11-fluoroundecyl)oxy]phenyl}ethyl)propane-1,3-diol involves its interaction with specific molecular targets and pathways. For example, it acts as a sphingosine-1-phosphate receptor agonist, modulating immune responses and reducing the number of circulating lymphocytes . This mechanism is particularly relevant in the context of its use in treating multiple sclerosis, where it helps to prevent the migration of lymphocytes into the central nervous system .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol: This compound is similar in structure but lacks the fluoroundecyl group, which may result in different biological activities and applications.
2-Amino-2-[2-(4-octyloxyphenyl)ethyl]propane-1,3-diol: Another similar compound with an octyloxy group instead of the fluoroundecyl group, leading to variations in its chemical and biological properties.
Uniqueness
The presence of the fluoroundecyl group in 2-Amino-2-(2-{4-[(11-fluoroundecyl)oxy]phenyl}ethyl)propane-1,3-diol imparts unique properties to the compound, such as increased lipophilicity and potential for enhanced biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
801289-29-2 |
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Molecular Formula |
C22H38FNO3 |
Molecular Weight |
383.5 g/mol |
IUPAC Name |
2-amino-2-[2-[4-(11-fluoroundecoxy)phenyl]ethyl]propane-1,3-diol |
InChI |
InChI=1S/C22H38FNO3/c23-16-8-6-4-2-1-3-5-7-9-17-27-21-12-10-20(11-13-21)14-15-22(24,18-25)19-26/h10-13,25-26H,1-9,14-19,24H2 |
InChI Key |
QLXIAGPFTWMWNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCC(CO)(CO)N)OCCCCCCCCCCCF |
Origin of Product |
United States |
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